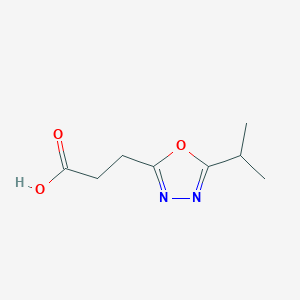

3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid

CAS No.: 1019111-17-1

Cat. No.: VC3349360

Molecular Formula: C8H12N2O3

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019111-17-1 |

|---|---|

| Molecular Formula | C8H12N2O3 |

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | 3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanoic acid |

| Standard InChI | InChI=1S/C8H12N2O3/c1-5(2)8-10-9-6(13-8)3-4-7(11)12/h5H,3-4H2,1-2H3,(H,11,12) |

| Standard InChI Key | LQMHXBLLXPHUOL-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NN=C(O1)CCC(=O)O |

| Canonical SMILES | CC(C)C1=NN=C(O1)CCC(=O)O |

Introduction

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C8H12N2O3 |

| Molecular Weight | Approximately 184.19 g/mol |

| Structural Features | 1,3,4-oxadiazole ring with isopropyl at 5-position and propanoic acid at 2-position |

| Functional Groups | Carboxylic acid, oxadiazole heterocycle |

| Physical State | Likely solid at room temperature (based on similar compounds) |

Structural Characteristics

The compound features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This oxadiazole core is substituted with an isopropyl group at the 5-position and a propanoic acid chain at the 2-position. The presence of the carboxylic acid group in the propanoic acid chain contributes to the compound's acidic properties and potential for forming salts and esters.

Similar oxadiazole-containing compounds have been studied extensively, with varying substituents affecting their chemical and biological properties. For instance, related compounds such as 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids have demonstrated significant biological activities, suggesting potential applications for our compound of interest .

Synthetic Approaches

General Synthetic Routes

The synthesis of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid likely follows synthetic pathways similar to those used for related 1,3,4-oxadiazole derivatives. Based on established methodologies for similar compounds, several potential synthetic routes can be proposed.

One common approach for synthesizing 1,3,4-oxadiazole derivatives involves the cyclization of acylhydrazides. This method could potentially be adapted for the synthesis of our target compound through the following steps:

-

Preparation of a suitable hydrazide intermediate

-

Reaction with an isopropyl-containing precursor

-

Cyclization to form the oxadiazole ring

-

Installation or preservation of the propanoic acid moiety

Comparative Synthesis Methods

The search results provide insights into the synthesis of related oxadiazole compounds that can inform potential synthetic approaches for 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid. For example, the preparation of 1-[2-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]quinolin-2(1H)-one involves the reaction of a hydrazide with carbon disulfide under basic conditions, followed by cyclization .

A similar approach might be applied for our target compound, with modifications to incorporate the isopropyl group and ensure the presence of the propanoic acid moiety. The synthesis could potentially start with a suitable β-alanine derivative that could be converted to a hydrazide, followed by reaction with an isopropyl-containing precursor and subsequent cyclization.

Biological and Pharmacological Activities

Structure-Activity Relationships

The biological activity of oxadiazole derivatives is highly dependent on their substitution patterns. The search results indicate that subtle modifications to the structure of oxadiazole compounds can significantly impact their biological properties. For example, replacing the oxadiazole core with other heterocycles or modifying the carboxylic acid group has been shown to abolish activity in certain 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids .

| Structural Modification | Effect on Activity (Based on Related Compounds) |

|---|---|

| Replacement of oxadiazole core | Complete loss of activity |

| Modification of carboxylic acid | Significant reduction in activity |

| Variation in aryl substitution | Steep structure-activity relationship |

| Alteration of alkanoic acid chain length | Significant impact on activity |

This suggests that the specific arrangement of the 1,3,4-oxadiazole core, the isopropyl substituent, and the propanoic acid chain in our target compound likely plays a crucial role in determining its biological properties.

Physical and Chemical Characteristics

Spectroscopic Properties

The spectroscopic properties of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid can be inferred from those of related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy would likely reveal characteristic signals for the isopropyl group (typically around δ 1.0-1.5 ppm for the methyl groups and δ 2.5-3.0 ppm for the methine proton in 1H NMR), the propanoic acid chain (typically around δ 2.6-2.8 ppm for the CH2 groups), and the carboxylic acid proton (typically around δ 10-12 ppm) .

Stability and Reactivity

Based on the chemical structure and the properties of related compounds, 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid is expected to be relatively stable under normal storage conditions. The 1,3,4-oxadiazole ring is generally stable to hydrolysis under neutral conditions but may be susceptible to reactions under strongly acidic or basic conditions.

The carboxylic acid group provides sites for various chemical transformations, including esterification, amide formation, and reduction. These potential reactive sites make the compound versatile for further derivatization, which could be valuable for structure-activity relationship studies and the development of analogs with enhanced properties.

Comparative Analysis with Related Compounds

Structural Analogs

Several structurally related compounds appear in the search results, providing context for understanding the properties of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid. One closely related compound is 3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid (CAS No.: 1365962-38-4), which contains a more complex substituent at the 5-position of the oxadiazole ring.

Functional Similarities

Despite structural differences, these compounds share common functional elements, particularly the 1,3,4-oxadiazole ring and propanoic acid moiety. These shared features suggest potential similarities in chemical behavior and biological activities. For instance, the presence of the propanoic acid group in all these compounds provides a point for biological interactions through hydrogen bonding and ionic interactions with potential protein targets .

The oxadiazole ring itself is a common pharmacophore in medicinal chemistry, known for its ability to engage in various non-covalent interactions with biological targets. The specific substitution pattern, including the position and nature of the isopropyl group, likely influences the three-dimensional structure of the molecule and its interactions with biological systems.

Research Applications and Future Directions

Future Research Opportunities

The structural features of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid suggest several promising directions for future research:

-

Systematic modification of the isopropyl group to explore structure-activity relationships

-

Investigation of the effect of varying the length of the alkanoic acid chain

-

Exploration of bioisosteric replacements for the carboxylic acid group

-

Development of more efficient and scalable synthetic routes

-

Comprehensive evaluation of biological activities, particularly in therapeutic areas where oxadiazole compounds have shown promise

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume